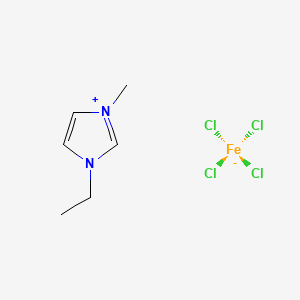
Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate
Descripción general
Descripción
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a chlorophenyl group, which suggests that it may have properties similar to other chlorinated aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic resonance structures of aromatic compounds due to the phenyl group .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of this class of compounds, such as hydrolysis, reduction, and reactions with Grignard reagents . The presence of the chlorophenyl group could also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As an ester, it would likely be polar and could potentially form hydrogen bonds . The presence of the chlorophenyl group could increase its lipophilicity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Researchers have explored the synthesis and chemical transformations of various related compounds, demonstrating the versatility of ethyl propionate derivatives in organic chemistry. For instance, the synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate through a racemic synthetic route shows the intricate steps involved in producing ethyl propionate derivatives with high enantiomeric excess and yield (Cai Xiao & Xie Bing, 2006). Similarly, the synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridene-3-carboxylate via phosphine-catalyzed annulation highlights the potential of using ethyl propionate derivatives as intermediates in complex organic syntheses (Kui Lu et al., 2009).
Antimicrobial Activities
Several studies have reported on the antimicrobial activities of synthetic butenolides and their derivatives, which share structural similarities with the compound . A study on 17 new synthetic butenolides derived from 3-(4-chloro-benzoyl)propionic acid or 3-(4-ethyl-benzoyl)propionic acid found these compounds exhibited promising antibacterial and antifungal activities, suggesting potential therapeutic applications for related compounds (A. Husain et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Research into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides synthesized from ethyl 4-(1H-indol-3-yl)butanoate and other derivatives showed potent urease inhibitory activity. These findings indicate that ethyl propionate derivatives can serve as valuable scaffolds for developing new therapeutic agents (M. Nazir et al., 2018).
Material Science and Catalysis
In material science and catalysis, the novel synthesis of chromen-2-one derivatives using biogenic ZnO nanoparticles catalyzed by derivatives similar to Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate showcases the application of these compounds in synthesizing heterocyclic compounds with potential antioxidant activities and corrosion inhibition properties (G. C. Anjan Kumar et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]-3-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-17-13(16)11(9-15-2)8-10-4-6-12(14)7-5-10/h4-7,11,15H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNOKYQJYNTYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661401 | |
| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate | |
CAS RN |
886364-67-6 | |
| Record name | Ethyl 4-chloro-α-[(methylamino)methyl]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886364-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)









![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)
